molecular formula C22H20FNO5 B11210072 Dimethyl 1-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210072
M. Wt: 397.4 g/mol
InChI Key: ODPYUMPNAOUAEO-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with continuous monitoring of reaction parameters to optimize the production process.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and hydroxylphenyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as calcium channels in biological systems. By binding to these channels, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar compounds include other dihydropyridines like nifedipine and amlodipine. Compared to these, 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may exhibit unique properties due to the presence of the fluorophenyl and hydroxylphenyl groups, which can influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C22H20FNO5

Molecular Weight

397.4 g/mol

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H20FNO5/c1-28-21(26)18-12-24(11-14-6-8-16(23)9-7-14)13-19(22(27)29-2)20(18)15-4-3-5-17(25)10-15/h3-10,12-13,20,25H,11H2,1-2H3

InChI Key

ODPYUMPNAOUAEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)O)C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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